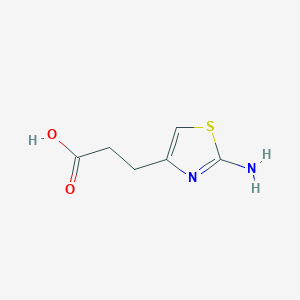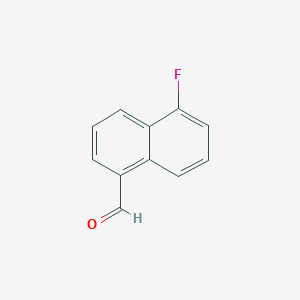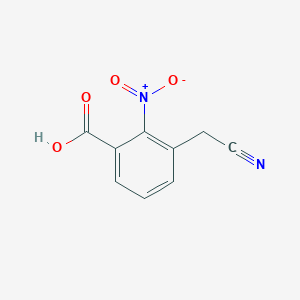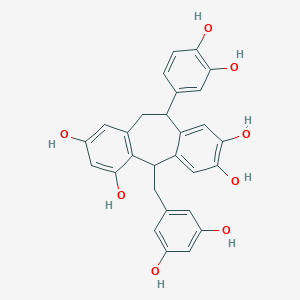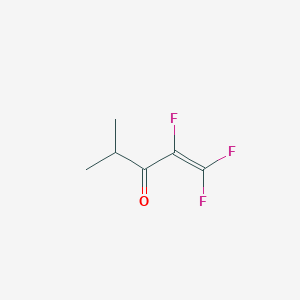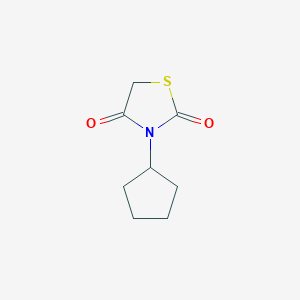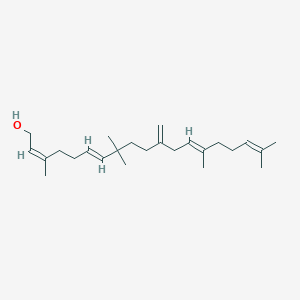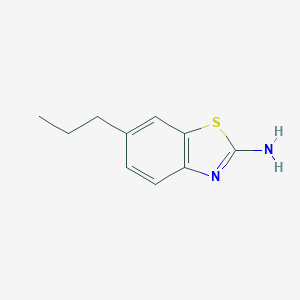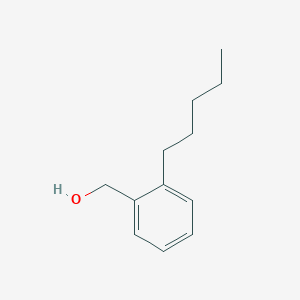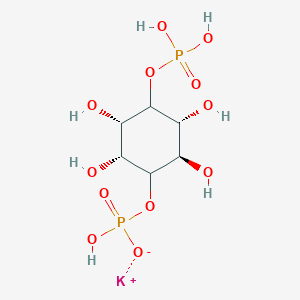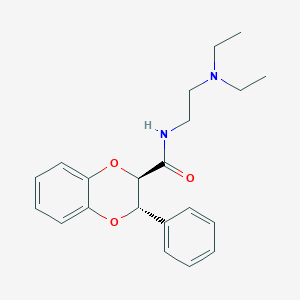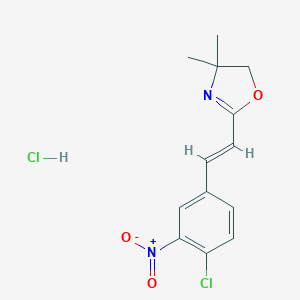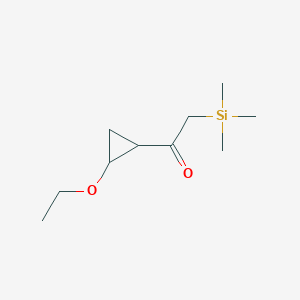
1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone (ECTE) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a cyclopropane derivative that contains both a silicon and an ether group. ECTE is a versatile compound that can be used in a variety of research applications, including drug discovery, chemical biology, and medicinal chemistry.
Mechanism Of Action
The mechanism of action of 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone is not well understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone has been shown to inhibit the growth of a variety of cancer cell lines, suggesting that it may be a promising candidate for the development of new cancer treatments.
Biochemical And Physiological Effects
1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone has been shown to have anti-inflammatory and analgesic effects. 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone in lab experiments is its versatility. 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone can be used as a building block for the synthesis of a variety of biologically active compounds, making it a useful tool for drug discovery and development. However, one of the limitations of using 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone in lab experiments is its toxicity. 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone is a highly reactive compound that can be hazardous if not handled properly.
Future Directions
There are a variety of future directions for research involving 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone. One area of research that is of particular interest is the development of new cancer treatments based on the antitumor activity of 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone. In addition, 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone and its potential applications in scientific research.
Synthesis Methods
1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, and the Stille coupling reaction. The most commonly used method for synthesizing 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone is the Grignard reaction, which involves the reaction of ethylmagnesium bromide with 2-chlorocyclopropylcarbonyl chloride, followed by the addition of trimethylsilyl chloride.
Scientific Research Applications
1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone has been used in a variety of scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone has been shown to have potent antitumor activity, making it a promising candidate for the development of new cancer treatments. In addition, 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone has been used as a building block for the synthesis of a variety of biologically active compounds.
properties
CAS RN |
108163-20-8 |
|---|---|
Product Name |
1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone |
Molecular Formula |
C10H20O2Si |
Molecular Weight |
200.35 g/mol |
IUPAC Name |
1-(2-ethoxycyclopropyl)-2-trimethylsilylethanone |
InChI |
InChI=1S/C10H20O2Si/c1-5-12-10-6-8(10)9(11)7-13(2,3)4/h8,10H,5-7H2,1-4H3 |
InChI Key |
GUWCNBNQCVQSCG-UHFFFAOYSA-N |
SMILES |
CCOC1CC1C(=O)C[Si](C)(C)C |
Canonical SMILES |
CCOC1CC1C(=O)C[Si](C)(C)C |
synonyms |
Ethanone,1-(2-ethoxycyclopropyl)-2-(trimethylsilyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



